molecular formula C19H23N3O B2457876 N,4-dibenzylpiperazine-1-carboxamide CAS No. 553621-12-8

N,4-dibenzylpiperazine-1-carboxamide

Cat. No.: B2457876
CAS No.: 553621-12-8
M. Wt: 309.413
InChI Key: OYMRXBJVPOBDLB-UHFFFAOYSA-N
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Description

N,4-Dibenzylpiperazine-1-carboxamide is a chemical compound of interest in scientific research, particularly within neuropharmacology. This compound shares a core piperazine structure with other studied derivatives, though its specific pharmacological profile is distinct. Research on the structurally related compound dibenzylpiperazine (DBZP) provides context for its potential applications. DBZP has been investigated for its behavioral effects and is known to appear as a byproduct in the synthesis of other piperazine-based substances . Preclinical behavioral studies indicate that DBZP can fully substitute for stimulants like methamphetamine in drug discrimination assays, suggesting some psychostimulant-like properties, albeit with lower potency and efficacy than its parent compound . Furthermore, research has explored the potential of piperazine and carboxamide derivatives in other therapeutic areas. For instance, some N-benzylpiperidine carboxamide derivatives are being studied as potential cholinesterase inhibitors for the treatment of neurodegenerative conditions . This product is intended for research and analysis purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption of any kind. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dibenzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(20-15-17-7-3-1-4-8-17)22-13-11-21(12-14-22)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMRXBJVPOBDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of N,4-Dibenzylpiperazine-1-carboxamide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the core piperazine (B1678402) ring, followed by functionalization at the N1 and N4 positions. A key precursor for this synthesis is 1,4-dibenzylpiperazine. researchgate.netwikipedia.org

Multistep Synthesis Pathways and Optimizations for Piperazine-1-carboxamides

The synthesis of piperazine-1-carboxamides, including this compound, typically involves a multistep sequence. A common strategy begins with a suitably protected piperazine derivative to ensure regioselective functionalization.

One potential pathway to this compound involves the initial synthesis of 1-benzylpiperazine (B3395278). This can be achieved through the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.org Subsequent benzylation of the second nitrogen atom would yield 1,4-dibenzylpiperazine. The final carboxamide group can then be introduced at the N1 position.

Alternatively, a more controlled approach would involve the use of protecting groups. For instance, piperazine can be monoprotected, for example with a tert-butyloxycarbonyl (Boc) group, to allow for selective benzylation at the unprotected nitrogen. Following the introduction of the first benzyl group, the protecting group can be removed, and the second benzyl group can be introduced. Finally, the carboxamide can be formed at one of the nitrogen atoms. The main disadvantage of such an approach is the multi-step nature of the synthetic procedure. nih.gov

Solid-phase synthesis offers a high-throughput alternative for the preparation of piperazine-carboxamide libraries. 5z.com In this approach, a piperazine scaffold can be attached to a solid support, allowing for sequential reactions to be carried out with easy purification at each step. For the synthesis of this compound, a resin-bound piperazine could first be dibenzylated, followed by the introduction of the carboxamide moiety.

Optimization of these synthetic pathways often focuses on improving yields, reducing reaction times, and simplifying purification procedures. This can involve screening different solvents, bases, and coupling agents for the acylation step. Microwave-assisted synthesis has also been shown to accelerate the preparation of monosubstituted piperazine derivatives and could potentially be applied to the synthesis of this compound.

| Microwave-Assisted Synthesis | Reduced reaction times, potential for higher yields. | Specialized equipment required, scalability can be a concern. | Microwave reactor. |

Derivatization Strategies for this compound Analogues

The this compound scaffold presents several opportunities for derivatization to generate analogues with potentially diverse biological activities. The primary points for modification are the benzyl groups at the N1 and N4 positions and the carboxamide group.

Modification of the benzyl groups can be achieved by utilizing substituted benzyl halides in the initial synthesis. This allows for the introduction of a wide range of functional groups on the aromatic rings, such as alkyl, alkoxy, halogen, or nitro groups. These modifications can influence the electronic and steric properties of the final compound.

The carboxamide group can also be readily modified. For instance, reaction with different amines can lead to a variety of N-substituted carboxamides. Furthermore, the carboxamide could be reduced to an amine, which could then undergo further functionalization.

Structure-activity relationship (SAR) studies on related piperazine-1-carboxamidine analogues have shown that the nature of the substituents on the aromatic rings can significantly impact biological activity. nih.gov For example, analogues with larger atoms or side chains on the phenyl group have demonstrated high fungicidal activity. nih.gov A similar approach could be applied to the derivatization of this compound to explore its therapeutic potential.

Green Chemistry Principles in Piperazine-Carboxamide Synthesis

The application of green chemistry principles to the synthesis of piperazine-carboxamides is an area of growing importance. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

One-pot, three-component synthetic methods represent an efficient and atom-economical approach to the synthesis of complex molecules, including those with a carboxamide functionality. mdpi.com While a specific one-pot synthesis for this compound has not been reported, the development of such a procedure would be a significant advancement in its green synthesis. This could potentially involve the reaction of piperazine, two equivalents of a benzylating agent, and a source for the carboxamide group in a single reaction vessel.

The use of greener solvents, such as ethanol or water, is another key aspect of green chemistry. mdpi.com Traditional syntheses of piperazine derivatives often employ chlorinated solvents like dichloromethane. Replacing these with more environmentally friendly alternatives is a crucial step towards a more sustainable synthetic process.

Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, can significantly reduce waste. For example, the development of a catalytic C-H functionalization of the piperazine ring could provide a more direct and greener route to substituted piperazine derivatives. mdpi.com

Emerging Synthetic Techniques for Piperazine Ring System Construction

Recent advances in synthetic organic chemistry have led to the development of novel methods for the construction of the piperazine ring system itself. These emerging techniques offer alternatives to traditional methods and can provide access to a wider range of substituted piperazines.

One notable advancement is the use of photoredox catalysis for the C-H functionalization of piperazines. mdpi.com This method allows for the direct introduction of aryl or vinyl groups at the C2 position of the piperazine ring, a transformation that is challenging to achieve through traditional methods. This approach offers a green alternative through the use of purely organic photoredox catalysts. mdpi.com

Another innovative approach involves the use of flow chemistry. A machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide, which can be reduced to piperazine-2-carboxamide, has been reported. researchgate.net This technique allows for precise control over reaction parameters and can lead to improved yields and safety, particularly when handling hazardous reagents. The transition of synthetic methods from batch to continuous flow conditions is a significant step towards more sustainable and efficient chemical manufacturing. mdpi.com

While these emerging techniques have not been specifically applied to the synthesis of this compound, they represent powerful tools that could be adapted for its synthesis or the preparation of its novel analogues. The ability to directly functionalize the piperazine core opens up new avenues for the design and synthesis of complex piperazine-containing molecules.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Piperazine-2-carboxamide
Piperazine-1-carboxamidine
1,4-dibenzylpiperazine
N-benzyl-4-piperidinecarboxaldehyde
Benzylpiperazine
1-benzylpiperazine
Benzyl chloride
tert-butyloxycarbonyl
Dichloromethane

Comprehensive Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for N,4-dibenzylpiperazine-1-carboxamide is unavailable, a hypothetical ¹H and ¹³C NMR spectrum can be predicted based on its structure.

Hypothetical ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the two non-equivalent benzyl (B1604629) groups, the piperazine (B1678402) ring protons, and the amide proton.

Aromatic Protons: Two sets of multiplets would be anticipated in the aromatic region (typically δ 7.2-7.5 ppm), corresponding to the protons on the N-benzyl and 4-benzyl groups.

Benzyl CH₂ Protons: Two distinct singlets would be expected for the methylene protons of the two benzyl groups. The methylene protons of the benzyl group at the 4-position would likely appear around δ 3.5 ppm, similar to 1,4-dibenzylpiperazine. The methylene protons of the N-benzyl group attached to the carboxamide would likely be shifted downfield.

Piperazine Ring Protons: The protons on the piperazine ring would likely appear as complex multiplets in the region of δ 2.4-3.8 ppm. The presence of the carboxamide group would lead to a more complex splitting pattern compared to the symmetrical 1,4-dibenzylpiperazine.

Amide NH Proton: A broad singlet corresponding to the amide proton would be expected, with its chemical shift being highly dependent on the solvent and concentration.

Hypothetical ¹³C NMR Spectral Data: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbons, and the piperazine ring carbons.

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm, would be characteristic of the amide carbonyl group.

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm) would correspond to the carbons of the two phenyl rings.

Benzylic Carbons: Two signals for the benzylic methylene carbons would be expected, likely in the range of δ 50-65 ppm.

Piperazine Ring Carbons: Signals for the piperazine ring carbons would be anticipated in the range of δ 40-55 ppm.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

In the absence of an experimental mass spectrum for this compound, a plausible fragmentation pattern can be proposed based on its structure. The molecular formula would be C₂₅H₂₇N₃O, with an expected molecular weight of 385.50 g/mol .

Expected Fragmentation Pattern: Upon electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation pathways.

Tropylium Ion: A prominent peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), would be highly likely due to the cleavage of the benzyl groups.

Piperazine Ring Fragmentation: Cleavage of the C-N bonds within the piperazine ring could lead to various fragment ions.

Loss of the Carboxamide Group: Fragmentation involving the loss of the carboxamide moiety or parts of it would also be expected.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions in Piperazine Scaffolds

While no crystal structure has been reported for this compound, analysis of related piperazine derivatives provides insight into the likely solid-state conformation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds. For a molecule like this compound, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be suitable techniques.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and for preliminary purity checks. A suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for accurate purity determination and for purification. A reversed-phase C18 column would likely be effective, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with the addition of a modifier like trifluoroacetic acid to improve peak shape. The retention time would be dependent on the exact conditions but would be expected to be longer than that of the less polar 1,4-dibenzylpiperazine.

Pharmacological and Biological Evaluation of N,4 Dibenzylpiperazine 1 Carboxamide Derivatives

In Vitro and In Vivo Assessment of Antimalarial Activity

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the development of novel antimalarial agents. The piperazine (B1678402) carboxamide scaffold has been identified as a promising starting point for the discovery of new antimalarial drugs. Research into aryl carboxamides that incorporate a urea motif, as well as analogues without this functionality, has demonstrated that several of these compounds exhibit antimalarial activity in the sub-micromolar to micromolar ranges. tandfonline.com Generally, it has been observed that compounds containing the urea moiety are more potent than their non-urea counterparts. tandfonline.com

One of the most active compounds identified in a study of piperazine-carboxamide derivatives demonstrated an in vitro antimalarial activity of 0.574 μM against the 3D7 strain of the malaria parasite. tandfonline.com This highlights the potential of the piperazine-carboxamide core in developing new treatments for malaria. Further structure-activity relationship (SAR) studies are essential to optimize the potency and pharmacokinetic profiles of these derivatives.

Table 1: Antimalarial Activity of a Piperazine-Carboxamide Derivative

CompoundParasite StrainIn Vitro Activity (IC₅₀)
102 (Urea-containing derivative) P. falciparum (3D7)0.574 μM

Comprehensive Evaluation of Antimicrobial Activity

The piperazine nucleus is a key pharmacophore in a number of compounds with a wide range of biological activities, including antimicrobial properties. tandfonline.comresearchgate.net The development of novel antimicrobial agents is a critical area of research due to the increasing prevalence of multidrug-resistant pathogens.

Derivatives of 1-benzhydryl-piperazine, which share structural similarities with N,4-dibenzylpiperazine-1-carboxamide, have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. tandfonline.com In these studies, some sulfonamide and benzamide derivatives of 1-benzhydryl-piperazine demonstrated potent antibacterial activity, with zones of inhibition comparable to the standard drug streptomycin. tandfonline.com

Specifically, certain sulfonamide derivatives showed significant inhibitory activity against Gram-positive bacteria with zones of inhibition ranging from 21-28 mm, and against Gram-negative bacteria with zones of inhibition from 17-25 mm. tandfonline.com This suggests that the piperazine scaffold, when appropriately substituted, can be a valuable template for the design of new antibacterial agents.

Table 2: Antibacterial Activity of 1-Benzhydryl-piperazine Derivatives

Compound TypeBacterial ClassZone of Inhibition (mm)
Sulfonamide Derivatives Gram-positive21 - 28
Gram-negative17 - 25
Benzamide Derivatives Gram-positive & Gram-negativePotent activity observed

In addition to antibacterial activity, piperazine derivatives have also been investigated for their antifungal properties. researchgate.net A series of synthesized substituted piperazine derivatives were screened against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Many of these compounds exhibited significant antifungal activity, indicating the potential of the piperazine core in the development of novel antifungal agents. researchgate.net

For instance, certain N-phenylpiperazine derivatives have shown notable activity against Fusarium avenaceum, with a minimum inhibitory concentration (MIC) as low as 14.2 µM. nih.gov The antifungal activity is influenced by the nature of the substituents on the piperazine ring, highlighting the importance of structural modifications in optimizing the antifungal potency.

Table 3: Antifungal Activity of a Piperazine Derivative

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride Fusarium avenaceum14.2 µM

Investigation of Receptor Binding Affinities and Ligand Selectivity in Related Piperazine Scaffolds

The piperazine scaffold is a common feature in many centrally acting drugs, and its derivatives have been shown to interact with a variety of neurotransmitter receptors. ijrrjournal.com Understanding the receptor binding profiles of these compounds is crucial for their development as therapeutic agents for neurological and psychiatric disorders.

Sigma receptors, which are divided into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are involved in a range of cellular functions and have been implicated in various central nervous system disorders. nih.gov Benzylpiperazine derivatives have been developed as ligands for sigma receptors, with some compounds showing high affinity and selectivity. nih.gov

For example, a series of benzylpiperazine derivatives were synthesized and evaluated for their binding affinities at σ₁ and σ₂ receptors. One compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a very high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM and a high selectivity over the σ₂ receptor (Kᵢ σ₂/Kᵢ σ₁ = 886). nih.gov This demonstrates that the benzylpiperazine scaffold can be effectively modified to achieve potent and selective sigma receptor ligands.

Table 4: Sigma Receptor Binding Affinities of a Benzylpiperazine Derivative

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one σ₁1.6 nM886
σ₂1418 nM

The neuropeptide S (NPS) system is involved in the regulation of various physiological processes, including anxiety, wakefulness, and drug abuse, through its interaction with the neuropeptide S receptor (NPSR). acs.org Consequently, NPSR antagonists are being investigated as potential treatments for substance abuse disorders and other CNS conditions. acs.org

A series of diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones, which contain a piperazine-like core, have been synthesized and evaluated as NPSR antagonists. nih.gov One of the more potent antagonists in this series, which incorporates a basic amine-containing substituent, exhibited a Kₑ of 36 nM. nih.gov This indicates that the piperazine scaffold can serve as a valuable template for the design of potent NPSR antagonists.

Table 5: Neuropeptide S Receptor Antagonist Activity

CompoundReceptorAntagonist Potency (Kₑ)
Biologically active R isomer of a diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-one derivative Neuropeptide S Receptor (NPSR)36 nM

Enzymatic Assays and Target Identification Strategies

Extensive literature searches did not yield specific studies detailing enzymatic assays or direct target identification for the compound this compound. While research exists for structurally related piperazine and piperidine carboxamide derivatives, providing insights into their biological activities, this information does not directly apply to the subject compound and is therefore excluded from this article to maintain a strict focus. The pharmacological profile of this compound concerning its interaction with specific enzymes and its molecular targets remains an area for future investigation.

Research on analogous compounds, such as N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, has identified them as inhibitors of the hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase. nih.gov This was determined through enzymatic assays that measured the inhibition of the polymerase's activity. nih.gov X-ray co-crystallography of these inhibitors with the NS5B protein from different genotypes has been employed to understand the binding mode and the structural basis for their activity and selectivity. nih.gov

In other studies, derivatives like N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3-carboxamides have been evaluated for their antiallergic properties. nih.gov These investigations included in vitro assays to determine their inhibitory activity against the enzyme 5-lipoxygenase (5-LO), indicating a potential mechanism for their anti-inflammatory effects. nih.gov

Furthermore, the broader class of 1,4-disubstituted piperazines has been noted for a wide spectrum of biological activities, including potential enzyme inhibition. researchgate.net However, specific enzymatic assay data for this compound is not available in the reviewed literature.

Target identification for novel compounds often involves a combination of computational and experimental approaches. In silico methods, such as molecular docking and pharmacophore modeling, can predict potential biological targets based on structural similarity to known ligands. Experimental strategies include affinity chromatography, where the compound of interest is immobilized to isolate its binding partners from cell lysates, and activity-based protein profiling (ABPP), which uses chemical probes to identify enzyme targets in complex biological systems. For piperazine derivatives, target engagement is often confirmed through competitive binding assays using radiolabeled ligands for known receptors, such as dopamine (B1211576) and serotonin (B10506) receptors for psychoactive piperazines. nih.govblockscientific.com

While these general strategies are applicable, their specific application to elucidate the enzymatic targets of this compound has not been reported. Therefore, no detailed research findings or data tables on its enzymatic activity can be presented.

Structure Activity Relationship Sar and Chemoinformatics Driven Discovery

Elucidation of Key Structural Determinants for Biological Efficacy

The biological efficacy of piperazine-based compounds is intricately linked to the nature and spatial arrangement of their substituents. Studies on various piperazine (B1678402) and piperidine scaffolds reveal that specific structural features are crucial for receptor affinity and activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to the dibenzylpiperazine framework, the affinity for sigma receptors was found to be significantly influenced by the substituents on the arylacetamide moiety. researchgate.net Replacing the phenyl ring with other aromatic systems like thiophene or naphthyl did not substantially alter sigma-1 receptor affinity, indicating a degree of tolerance for varied hydrophobic groups in that region of the molecule. researchgate.net

Design and Synthesis of N,4-Dibenzylpiperazine-1-carboxamide Analogues for SAR Studies

The systematic exploration of SAR relies on the design and synthesis of a library of analogues where specific parts of the lead molecule are methodically altered. For piperazine-based compounds, this often involves a multi-step synthetic approach. A common strategy begins with a commercially available piperazine core, which is then functionalized.

For example, the synthesis of 1-acyl-4-sulfonylpiperazine derivatives involves reacting an appropriately substituted piperazine with an acyl chloride. researchgate.net Similarly, novel pyrazole-carboxamides have been synthesized by reacting an acid chloride with various sulfonamide derivatives. nih.gov The synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides also highlights a rational design approach to create new inhibitors. researchgate.net

An iterative library approach is often employed. nih.gov In this method, a first generation of analogues is synthesized and tested. The resulting activity data then informs the design of a second, more focused library of compounds to further probe the SAR and optimize activity. nih.gov For instance, in a campaign to develop M1 muscarinic acetylcholine receptor antagonists, an initial N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold was identified, and subsequent iterative synthesis led to analogues with improved potency. nih.gov

A general synthetic scheme for analogues of this compound might involve reacting N-benzylpiperazine with a substituted benzyl (B1604629) chloride to form the dibenzylpiperazine core, followed by acylation with a carboxamide-forming reagent. Variations would include altering the substitution patterns on either of the benzyl rings or replacing the carboxamide with other functional groups.

Table 1: Representative Synthetic Schemes for Piperazine-Based Analogues

Scheme Starting Materials Key Reaction Steps Target Compound Class
Scheme A pensoft.net Substituted Aldehydes, Semicarbazide, N-ethyl piperazine 1. Cyclization to form oxadiazole ring. 2. Chlorosulfonation. 3. Reaction with N-ethyl piperazine. Piperazine Sulfonamides
Scheme B nih.gov Furandiones 1. Synthesis of pyrazole-3-carboxylic acids. 2. Conversion to acid chloride. 3. Reaction with sulfonamide derivatives. Pyrazole-Carboxamides

| Scheme C nih.gov | 4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl 4-methylbenzenesulfonate, Substituted piperazines | Nucleophilic substitution | Arylpiperazine Derivatives |

This table is interactive. Click on the scheme for more details on the synthetic pathway.

Application of Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict how ligands interact with their biological targets at a molecular level, offering insights that guide the design of more effective analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps to elucidate the binding mode of compounds like this compound within the active site of a target protein. For piperazine-based compounds, docking studies have revealed crucial interactions. For example, docking of piperidine/piperazine-based sigma receptor ligands showed that the piperidine nitrogen atom acts as a positive ionizable feature, while phenyl and benzyl moieties fit into primary and secondary hydrophobic regions of the binding pocket. nih.gov

In studies of butyrylcholinesterase inhibitors, docking simulations showed that benzamide derivatives form arene-arene interactions with the enzyme's active site. Similarly, docking of arylpiperazine derivatives into the androgen receptor ligand-binding pocket suggested that the compounds are primarily bound through hydrophobic interactions. nih.gov These computational models are invaluable for rationalizing observed SAR data and for prioritizing the synthesis of new analogues with predicted higher binding affinities. researchgate.net

Table 2: Key Interactions Identified Through Molecular Docking of Piperazine Analogues

Compound Class Target Protein Key Interacting Residues Type of Interaction
Piperidine/Piperazine Derivatives nih.gov Sigma-1 Receptor (S1R) Val84, Trp89, Met93, Tyr103 Hydrophobic (van der Waals)
Piperidine/Piperazine Derivatives nih.gov Sigma-1 Receptor (S1R) Ile124, Phe133, His154, Trp164 Hydrophobic contacts
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides Butyrylcholinesterase Not specified Arene-arene interactions

This table is interactive. Click on the compound class for detailed binding mode visualizations.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. mdpi.com These calculations provide insights into molecular geometry, electronic structure, and reactivity, which are fundamental to understanding ligand-receptor interactions. For a piperazine derivative, DFT has been used to optimize the molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO), the energy gap between which is a critical parameter for molecular reactivity.

QM calculations can also determine properties like the molecular electrostatic potential, which identifies the electrophilic and nucleophilic sites on a molecule. This information is crucial for understanding how a ligand like this compound might engage in electrostatic or hydrogen-bonding interactions with its target. Furthermore, QM methods are applied to predict spectroscopic properties and reactivity, aiding in both structural confirmation and the design of molecules with desired electronic features for optimal binding. mdpi.com

Table 3: Properties Calculated Using Quantum Mechanics for Piperazine Derivatives

Property Method Significance
Optimized Molecular Geometry DFT (B3LYP-D, WB97XD) Provides the most stable 3D conformation of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO) TD-DFT Determines electronic properties and chemical reactivity.
Molecular Electrostatic Potential DFT Identifies positive and negative sites for intermolecular interactions.
Binding Energies mdpi.com DFT Quantifies the strength of protein-ligand interactions.

This table is interactive. Click on a property to view an example calculation.

Pharmacophore modeling is a powerful chemoinformatic tool that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. nih.govnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.govmdpi.com This approach helps to identify novel chemical scaffolds that possess the key features required for biological activity but may be structurally distinct from known ligands. nih.gov For instance, a pharmacophore model for PDE4 inhibitors was successfully used to screen databases and identify new potential leads. nih.gov This strategy is highly applicable to the discovery of novel analogues of this compound by identifying diverse molecules that share its key binding features, thereby accelerating the drug discovery process. youtube.comfrontiersin.org

Advanced Research Directions and Future Perspectives for N,4 Dibenzylpiperazine 1 Carboxamide

Exploration of Novel Therapeutic Applications for Piperazine-1-carboxamide (B1295725) Scaffolds

The piperazine (B1678402) ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. Its unique physicochemical properties—including solubility, basicity, and conformational flexibility—allow it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The piperazine-1-carboxamide core, in particular, is a versatile template that has been investigated for a multitude of therapeutic applications.

Research into derivatives of this scaffold has uncovered significant potential across various disease areas:

Oncology: Certain piperazine derivatives have been investigated for their anticancer properties. For instance, novel conjugates of vindoline (B23647) with N-substituted piperazine pharmacophores have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines.

Neurodegenerative Diseases: In the context of Alzheimer's disease, piperazine-2-carboxylic acid derivatives, including carboxamides, have been synthesized and evaluated as multi-target-directed ligands. Some of these compounds have shown potent and selective inhibition of butyrylcholinesterase (BChE), an important target in Alzheimer's therapy.

Androgen Receptor Antagonism: A series of N-arylpiperazine-1-carboxamide derivatives has been identified as potent, orally active nonsteroidal androgen receptor (AR) antagonists. One compound from this series, YM-175735, was found to be approximately four times stronger as an AR antagonist than the established drug bicalutamide, suggesting its potential utility in treating prostate cancer.

Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting the CNS. Derivatives have been explored for antipsychotic, antihistaminic, and anti-inflammatory properties. Furthermore, studies on sigma receptors, which are implicated in various CNS functions, have identified piperazine-based derivatives with high affinity and selectivity, marking them as promising candidates for neurological and psychiatric conditions.

The diverse biological activities associated with the piperazine-carboxamide scaffold underscore its importance as a foundational structure for discovering novel therapeutic agents.

Therapeutic AreaTarget/MechanismExample Compound ClassKey Findings
Oncology AntiproliferativeVindoline-piperazine conjugatesLow micromolar growth inhibition (GI50) against various human tumor cell lines.
Alzheimer's Disease Butyrylcholinesterase (BChE) InhibitionPiperazine-2-carboxamide congenersPotent and selective BChE inhibitors, superior to reference drugs like donepezil.
Prostate Cancer Androgen Receptor (AR) AntagonismN-arylpiperazine-1-carboxamidesIdentified compounds with ~4-fold stronger AR antagonist activity than bicalutamide.
CNS Disorders Sigma-1 Receptor (σ1-R) LigandsArylalkylsulfonyl piperazine derivativesHigh affinity and selective ligands for σ1-R, potential for neurological treatments.

Development of In Silico Predictive Models for Piperazine-Carboxamide Bioactivity

The integration of computational, or in silico, methods has become indispensable in modern drug discovery, allowing researchers to predict the properties of compounds before undertaking costly and time-consuming laboratory synthesis. For piperazine-carboxamide derivatives, these models are crucial for rational design and for prioritizing lead candidates.

Key in silico approaches being developed and applied include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been successfully used to study piperazine-1-carboxamide derivatives. These models correlate the three-dimensional structural features of molecules with their biological activity, identifying which chemical properties (e.g., electrostatic fields, hydrophobicity) are critical for potency. This allows for the virtual design of new compounds with predicted high activity.

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (like N,4-dibenzylpiperazine-1-carboxamide) and its biological target (e.g., an enzyme or receptor). Docking studies help predict the binding mode and affinity of the compound. For example, docking has been used to elucidate how piperazine-substituted naphthoquinones interact with critical amino acids in the PARP-1 enzyme, a target in cancer therapy. Molecular dynamics simulations further refine this by showing how the complex behaves over time, confirming the stability of the binding.

ADMET Prediction: In silico tools are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities. Early assessment of these pharmacokinetic and safety properties helps eliminate compounds with a low probability of success, focusing resources on the most promising candidates. Online software and platforms are routinely used to estimate properties like CNS bioavailability and safety for piperazine derivatives.

These computational studies provide invaluable insights, guiding the synthesis of more effective and safer piperazine-based therapeutic agents.

In Silico Model TypeApplication for Piperazine-CarboxamidesPurpose
3D-QSAR Potent TRPV1 AntagonistsPredict biological activity based on molecular fields (electrostatic, hydrophobic).
Molecular Docking Anti-Alzheimer's Agents, PARP-1 InhibitorsElucidate binding modes and interactions with target enzymes like AChE, BChE, and PARP-1.
Molecular Dynamics Anti-Alzheimer's AgentsConfirm the stability of ligand-receptor binding over time.
ADMET Prediction Various Piperazine DerivativesForecast pharmacokinetic and safety profiles to prioritize lead compounds.

Integration of this compound into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse but structurally related molecules. The piperazine scaffold is exceptionally well-suited for this approach due to its synthetic tractability. The core structure allows for the easy introduction of a wide variety of substituents at its two nitrogen atoms, making it an ideal building block for creating extensive chemical libraries.

The integration of this compound and similar structures into such libraries is a key future direction. By systematically varying the substituents on the benzyl (B1604629) groups and the carboxamide moiety, researchers can create a vast chemical space to screen for new biological activities. The piperazine moiety's frequent use as a basic, hydrophilic group to optimize drug properties further enhances its value in library design.

These libraries can then be subjected to high-throughput screening (HTS) against a wide range of biological targets. This approach accelerates the identification of "hit" compounds, which can then be further optimized into "lead" compounds for drug development. The inclusion of this compound in screening libraries provides a starting point for identifying novel ligands for receptors, enzyme inhibitors, or other bioactive molecules.

Collaborative Research Initiatives in Piperazine-Derived Medicinal Agents

The complexity and cost of modern drug development necessitate a collaborative approach. The advancement of piperazine-derived agents, including this compound, is driven by partnerships between academic institutions, pharmaceutical companies, and specialized contract development and manufacturing organizations (CDMOs).

These collaborations manifest in several ways:

Academia-Industry Partnerships: University research groups often focus on fundamental discovery, such as synthesizing novel piperazine derivatives and elucidating their mechanisms of action. These discoveries can then be licensed to pharmaceutical companies that have the resources for preclinical and clinical development.

Global Manufacturing and Supply Chains: Companies like Granules India exemplify the global nature of pharmaceutical production, forming strategic partnerships to manufacture Active Pharmaceutical Ingredients (APIs) and finished dosage forms for pharmaceutical leaders worldwide. This ensures that once a promising piperazine-based drug is developed, it can be produced at scale.

Multi-Center Studies: The biological evaluation of new compounds often involves researchers from different institutions and even different countries, as seen in publications with authors from multiple universities. This pooling of expertise and resources is essential for comprehensive validation of new therapeutic candidates.

Fostering these collaborative initiatives is crucial for translating the potential of the piperazine-carboxamide scaffold from the laboratory to clinical applications, ultimately accelerating the delivery of new medicines to patients.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Ref.
AlkylationBenzyl chloride, K₂CO₃, DMF, 80°C, 12h70–85
Carboxamide CouplingBenzoyl chloride, Et₃N, THF, 0°C→RT60–75

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/SignalsRef.
FT-IR1675 cm⁻¹ (C=O), 1548 cm⁻¹ (N–H bend)
¹H NMRδ 2.8–3.2 ppm (piperazine CH₂), δ 7.3 ppm (benzyl Ar–H)

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